

2,3-Dimethylmethcathinone Hydrochloride: A Technical Overview of its Chemical Properties

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Compound of Interest

Compound Name: 2,3-Dimethylmethcathinone
hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of **2,3-Dimethylmethcathinone hydrochloride** (2,3-DMMC HCl). The information is compiled from various analytical studies and serves as a foundational resource for professionals in research, science, and drug development. The physiological and toxicological properties of this compound have not been fully elucidated[1].

Core Chemical and Physical Data

2,3-DMMC HCl is a designer drug with structural similarities to amphetamines, cathinones, and phenethylamines[1]. It is a positional isomer of more well-known synthetic cathinones such as mephedrone (4-methylmethcathinone). The hydrochloride salt typically appears as a white powder or crystalline solid[1][2].

Property	Value	Source
IUPAC Name	1-(2,3-dimethylphenyl)-2-(methylamino)propan-1-one, monohydrochloride	[1][2]
Synonyms	2,3-DMMC	[2]
Molecular Formula	C ₁₂ H ₁₇ NO • HCl	[1][2]
Molecular Weight	227.7 g/mol	[1][2]
Melting Point	202.2 °C	[2]
Appearance	White powder / Crystalline solid	[1][2]

Solubility Data

The solubility of 2,3-DMMC HCl has been determined in various solvents.

Solvent	Solubility
Phosphate-Buffered Saline (PBS, pH 7.2)	10 mg/ml[1]
Ethanol	5 mg/ml[1]
Dimethyl Sulfoxide (DMSO)	2.5 mg/ml[1]
Dimethylformamide (DMF)	1 mg/ml[1]
Methanol	1 mg/ml[1]

Analytical Characterization

Detailed experimental protocols for the analysis of 2,3-DMMC HCl have been established, primarily utilizing gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared spectroscopy (FTIR).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary method for the identification of 2,3-DMMC. The following is a typical experimental protocol.



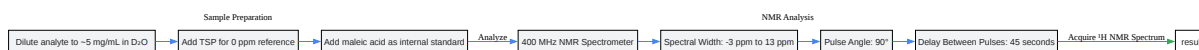
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GC-MS Experimental Workflow for 2,3-DMMC HCl Analysis

Parameter	Value
Sample Preparation	Dilute analyte to ~4 mg/mL, base extracted into chloroform[2]
Instrument	Agilent gas chromatograph in split mode with MS detector[2]
Column	DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm[2]
Carrier Gas	Helium at 1 mL/min[2]
Injector Temperature	280°C[2]
Oven Program	100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min[2]
Injection	1 µL, Split Ratio = 20:1[2]
MSD Transfer Line Temp.	280°C[2]
MS Source Temp.	230°C[2]
MS Quad Temp.	150°C[2]
Mass Scan Range	30-550 amu[2]
Retention Time	7.831 min[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (^1H NMR) is used for the structural elucidation of 2,3-DMMC HCl.



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References

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